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Compound of Interest

Compound Name: 2,6-DI-Tert-butylphenol

Cat. No.: B1173560 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-di-
tert-butylphenol, a sterically hindered phenolic compound with significant applications as an

antioxidant and UV stabilizer in various industries, including pharmaceuticals and materials

science.[1][2] A thorough understanding of its spectroscopic characteristics is paramount for its

identification, characterization, and quality control. This document presents a detailed analysis

of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

complete with experimental protocols and visual representations of key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2,6-di-tert-
butylphenol. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data,

typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 2,6-di-tert-butylphenol is characterized by its simplicity, which is a

direct consequence of the molecule's symmetry.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.08 t 1H Ar-H (para)

~6.85 d 2H Ar-H (meta)

~5.15 s 1H -OH

~1.45 s 18H -C(CH₃)₃

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum further confirms the symmetrical nature of 2,6-di-tert-butylphenol.

Chemical Shift (δ) ppm Assignment

~152.5 C-OH (ipso)

~135.8 C-C(CH₃)₃ (ortho)

~124.5 C-H (meta)

~122.9 C-H (para)

~34.4 -C(CH₃)₃

~30.3 -C(CH₃)₃

Experimental Protocol for NMR Spectroscopy
Sample Preparation: A sample of 2,6-di-tert-butylphenol (typically 5-10 mg) is dissolved in

approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.

Instrumentation and Parameters: ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz

or 500 MHz spectrometer.

¹H NMR:
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Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR:

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024-4096.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm.

Infrared (IR) Spectroscopy
The IR spectrum of 2,6-di-tert-butylphenol reveals characteristic absorption bands

corresponding to its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

~3640 Sharp, Weak Free O-H stretch

~3060 Weak Aromatic C-H stretch

~2960 Strong
Aliphatic C-H stretch

(asymmetric)

~2870 Medium
Aliphatic C-H stretch

(symmetric)

~1430 Medium C=C aromatic ring stretch

~1235 Strong C-O stretch

~1160 Medium C-H in-plane bend

Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of

solid 2,6-di-tert-butylphenol.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or

zinc selenide ATR accessory.

Procedure:

A background spectrum of the clean, empty ATR crystal is recorded.

A small amount of solid 2,6-di-tert-butylphenol is placed directly onto the ATR crystal,

ensuring complete coverage.

Pressure is applied to ensure good contact between the sample and the crystal.

The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4

cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.
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Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 2,6-di-tert-butylphenol provides valuable

information about its molecular weight and fragmentation pattern.

m/z Relative Intensity Assignment

206 High [M]⁺ (Molecular Ion)

191 High [M - CH₃]⁺

175 Low [M - OCH₃]⁺ or [M - C₂H₅]⁺

149 Medium [M - C₄H₉]⁺

57 High [C₄H₉]⁺ (tert-butyl cation)

Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of

2,6-di-tert-butylphenol.

Sample Preparation: A dilute solution of 2,6-di-tert-butylphenol is prepared in a volatile

organic solvent such as dichloromethane or hexane.

Instrumentation and Parameters:

Gas Chromatograph:

Injector Temperature: 250 °C.

Column: A non-polar capillary column (e.g., DB-5ms).

Oven Program: Initial temperature of 100 °C, ramped to 280 °C at a rate of 10-15 °C/min.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230 °C.

Mass Analyzer: Quadrupole.

Scan Range: m/z 40-400.

Visualizations
The following diagrams illustrate the key spectroscopic pathways and workflows.
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Caption: General workflow for the spectroscopic analysis of 2,6-di-tert-butylphenol.
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Caption: Key fragmentation pathways of 2,6-di-tert-butylphenol in EI-MS.

2,6-Di-Tert-butylphenol Structure ¹H and ¹³C NMR Signals

para-H (~7.08 ppm) meta-H (~6.85 ppm) -OH (~5.15 ppm) -C(CH₃)₃ (~1.45 ppm) ipso-C (~152.5 ppm) ortho-C (~135.8 ppm) meta-C (~124.5 ppm) para-C (~122.9 ppm) -C(CH₃)₃ (~34.4 ppm) -C(CH₃)₃ (~30.3 ppm)

Click to download full resolution via product page

Caption: Correlation of NMR signals to the molecular structure of 2,6-di-tert-butylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Di-Tert-butylphenol: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1173560#spectroscopic-data-of-2-6-di-tert-
butylphenol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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